N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
CAS No.: 207926-35-0
VCID: VC3911160
Molecular Formula: C7H4BrF3N2O
Molecular Weight: 269.02 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a trifluoroacetamide group linked to a pyridine ring, which is further substituted with a bromine atom at the 5-position. The unique structural features of this compound make it valuable for developing new therapeutic agents and materials with enhanced properties. Key Structural Data:
Chemical Reactions:
Biological and Therapeutic ApplicationsN-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is under investigation for its potential biological activities. The trifluoromethyl group enhances membrane permeability and bioavailability, which are crucial for therapeutic applications. This compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Potential Therapeutic Areas:
Analytical TechniquesTo assess the properties and stability of N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide, various analytical techniques are employed: Techniques Used:
Comparison with Similar CompoundsN-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide can be compared with other fluorinated compounds in terms of its chemical and biological properties. Similar Compounds:
Future Directions:
|
---|---|
CAS No. | 207926-35-0 |
Product Name | N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide |
Molecular Formula | C7H4BrF3N2O |
Molecular Weight | 269.02 g/mol |
IUPAC Name | N-(5-bromopyridin-2-yl)-2,2,2-trifluoroacetamide |
Standard InChI | InChI=1S/C7H4BrF3N2O/c8-4-1-2-5(12-3-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |
Standard InChIKey | CXCKTGKKDFYHED-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Br)NC(=O)C(F)(F)F |
Canonical SMILES | C1=CC(=NC=C1Br)NC(=O)C(F)(F)F |
PubChem Compound | 1204332 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume